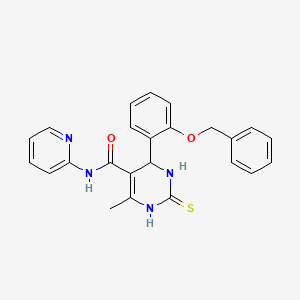
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structural profile, making it an intriguing subject of study in various scientific fields. Its molecular framework combines aromatic systems, a pyrimidine ring, and a thioxo group, each of which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step procedures that start with commercially available materials. Common starting materials include substituted benzaldehydes, pyridine derivatives, and thiourea. Key steps typically involve:
Condensation reactions to form intermediate compounds.
Cyclization to construct the pyrimidine ring.
Subsequent functionalization to attach the benzyloxy and pyridinyl groups.
Industrial Production Methods: Industrial-scale synthesis would require optimizing reaction conditions for yield and purity. This often means employing catalysts, varying solvent systems, and controlling temperature and pH. Techniques such as continuous flow chemistry might be utilized for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which might target the benzylic position or the thioxo group.
Reduction: Reduction typically affects the pyrimidine ring or the nitrogens within its structure.
Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution reactions due to their activated state.
Common Reagents and Conditions:
Oxidizing agents: like KMnO4, CrO3.
Reducing agents: such as NaBH4, LiAlH4.
Substitution conditions: often involve reagents like halogens or nucleophiles.
Major Products:
Oxidation: can yield sulfoxide or sulfone derivatives.
Reduction: might generate dihydro derivatives.
Substitution: leads to a variety of substituted aromatic products.
Applications De Recherche Scientifique
The applications of this compound are diverse:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor due to its pyrimidine ring.
Medicine: Investigated for antimicrobial and anti-cancer properties.
Industry: Utilized in material sciences for creating novel organic materials.
Mécanisme D'action
The mechanism involves interaction with specific molecular targets:
Enzymes: Binding to active sites, altering enzyme activity.
Pathways: Modulating signaling pathways critical in disease progression. Its effects are exerted through non-covalent interactions, including hydrogen bonding and π-π stacking.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidine derivatives, 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific functional groups which enhance its reactivity and interaction capabilities. Similar compounds include:
6-methyl-2-thiouracil: Similar in having a methyl and a thiol group but lacks the extended aromatic systems.
N-(pyridin-2-yl)-6-methyl-4-phenyl-2-thioxopyrimidine: Shares the pyridine and thioxo functionalities but varies in other substituents.
There's so much to explore with such a versatile compound
Propriétés
IUPAC Name |
6-methyl-4-(2-phenylmethoxyphenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-16-21(23(29)27-20-13-7-8-14-25-20)22(28-24(31)26-16)18-11-5-6-12-19(18)30-15-17-9-3-2-4-10-17/h2-14,22H,15H2,1H3,(H,25,27,29)(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLSBSAPWHQOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














